molecular formula C10H13NO3 B3059255 (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid CAS No. 959583-33-6

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Cat. No.: B3059255
CAS No.: 959583-33-6
M. Wt: 195.21 g/mol
InChI Key: VFZRMUSJGAGTPL-IUCAKERBSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and an o-tolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as o-tolyl derivatives.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

    Final Product: The final product is obtained by introducing the amino and hydroxyl groups through specific reactions, such as amination and hydroxylation.

Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced alcohols or amines, and substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Overview:
(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.

Case Studies:

  • Neurological Drugs: Research indicates that compounds derived from o-Tyrosine have shown promise in enhancing neurotransmitter activity, particularly in conditions like depression and anxiety disorders. Studies have demonstrated improved outcomes in animal models when treated with o-Tyrosine derivatives .

Biochemical Research

Overview:
This compound plays a crucial role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing innovative therapeutic strategies.

Applications:

  • Metabolic Pathways: Investigations into the metabolic pathways involving o-Tyrosine have revealed its impact on protein synthesis rates and amino acid transport mechanisms within cells .

Food Industry

Overview:
In the food sector, this compound is explored as a flavor enhancer or additive. It contributes to the sensory qualities of food products.

Data Table: Flavor Enhancement Properties

PropertyDescription
Taste ProfileEnhances umami and savory flavors
Application ExamplesSnack foods, sauces, and seasonings
Regulatory StatusGenerally recognized as safe (GRAS)

Cosmetic Formulations

Overview:
The compound's properties make it suitable for inclusion in skincare products, offering potential benefits such as hydration and skin barrier protection.

Research Findings:

  • Skin Hydration: Studies indicate that formulations containing o-Tyrosine can improve skin hydration levels significantly compared to control groups . Additionally, its antioxidant properties may help protect against environmental stressors.

Material Science

Overview:
Recent explorations into the use of this compound in material science focus on its potential for creating novel polymers or materials.

Applications:

  • Biodegradable Plastics: Research is ongoing into the incorporation of o-Tyrosine into biodegradable polymer formulations that could reduce environmental impact while maintaining material integrity .

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The o-tolyl group may contribute to the compound’s overall stability and specificity in biological systems.

Comparison with Similar Compounds

  • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
  • (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Comparison:

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, commonly referred to as o-Tyrosine, is a significant amino acid derivative with diverse biological activities. This compound has garnered attention in various fields, including pharmaceutical development, biochemical research, food industry applications, and cosmetic formulations. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 959583-33-6

Biological Significance

  • Pharmaceutical Development
    • This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to natural amino acids allows it to enhance drug efficacy and specificity in therapeutic applications .
  • Biochemical Research
    • This compound is utilized in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies for various diseases .
  • Food Industry Applications
    • In the food sector, o-Tyrosine is used as a flavor enhancer or additive. Its unique taste profile can improve the sensory qualities of food products, making it valuable in culinary applications .
  • Cosmetic Formulations
    • The compound has potential benefits in skincare products, including hydration and skin barrier protection. Its inclusion in cosmetic formulations is based on its biochemical properties that may promote skin health .
  • Material Science
    • Research is ongoing into the use of this compound for creating novel polymers or materials, particularly in biodegradable plastics and sustainable materials .

Table 1: Summary of Biological Activities

Activity AreaDescriptionReferences
Pharmaceutical UseIntermediate for drugs targeting neurological disorders ,
Biochemical ResearchStudies on amino acid metabolism and protein synthesis ,
Food FlavoringEnhancer that improves sensory qualities of food
Cosmetic BenefitsHydration and skin barrier protection in skincare products
Material InnovationPotential for use in biodegradable plastics

Detailed Research Findings

A study investigating the substrate specificity of L-type amino acid transporter 1 (LAT1) revealed that compounds like this compound can influence transport mechanisms across the blood-brain barrier. This property is critical for drug delivery systems targeting central nervous system disorders .

In another research context, o-Tyrosine was evaluated for its impact on cell growth in mammalian systems when methionine was absent. Results indicated that this compound could partially replace methionine, showcasing its potential role in metabolic pathways essential for cellular function .

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRMUSJGAGTPL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376161
Record name (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-33-6
Record name (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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